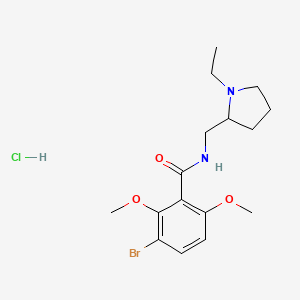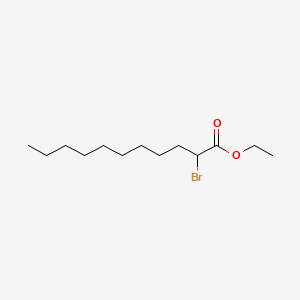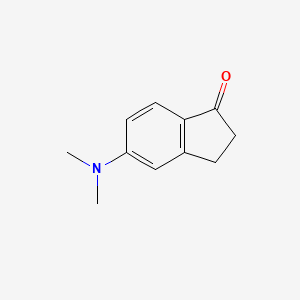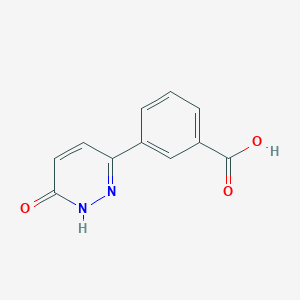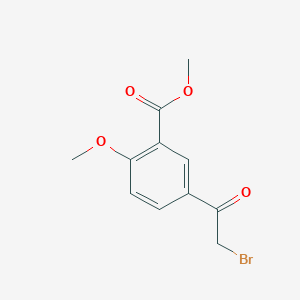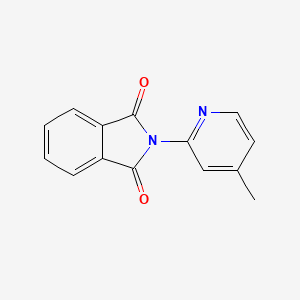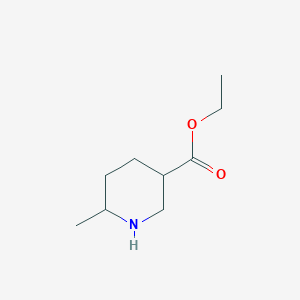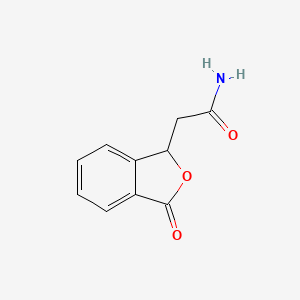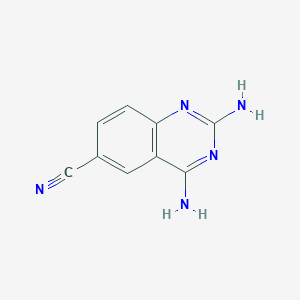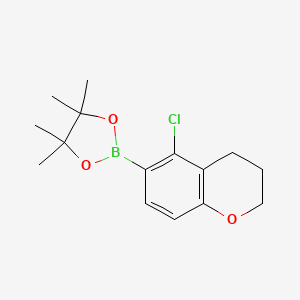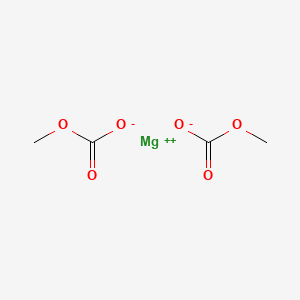
Magnesium dimethyl dicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium dimethyl dicarbonate: is a chemical compound that falls under the category of carbonic acid esters It is formed by the reaction of carbonic acid with methanol and magnesium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, monomethyl ester, magnesium salt typically involves the reaction of carbonic acid with methanol in the presence of a magnesium source. One common method is to start with potassium bicarbonate (KHCO3) in a methanolic solution. The methylation of the salt occurs, and upon acidification, it transforms into the monomethyl ester of carbonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale reactions using similar starting materials and conditions as those used in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium dimethyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into carbonic acid and methanol in the presence of water.
Oxidation and Reduction: These reactions can modify the ester group, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Oxidation and Reduction: Specific reagents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products: The major products formed from these reactions include carbonic acid, methanol, and various substituted esters depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, carbonic acid, monomethyl ester, magnesium salt is used as an intermediate in the synthesis of other compounds. It serves as a building block for more complex molecules and can be used in various organic synthesis reactions .
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, esters of carbonic acid are generally of interest for their potential biological activity and use in drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials where ester functionalities are required .
Mecanismo De Acción
The mechanism of action for carbonic acid, monomethyl ester, magnesium salt involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing carbonic acid and methanol, which can then participate in further chemical reactions. The magnesium ion may also play a role in stabilizing the compound and facilitating its reactivity .
Comparación Con Compuestos Similares
Carbonic acid, monoethyl ester: Similar to the monomethyl ester, this compound is formed by the reaction of carbonic acid with ethanol. It shares similar properties and reactivity but differs in the alkyl group attached to the ester.
Carbonic acid, dimethyl ester: This compound has two methyl groups attached to the ester, making it more hydrophobic and less reactive compared to the monomethyl ester.
Uniqueness: Magnesium dimethyl dicarbonate is unique due to the presence of the magnesium ion, which can influence its stability and reactivity. This makes it distinct from other carbonic acid esters that do not contain metal ions .
Propiedades
Número CAS |
14171-36-9 |
|---|---|
Fórmula molecular |
C4H6MgO6 |
Peso molecular |
174.39 g/mol |
Nombre IUPAC |
magnesium;methyl carbonate |
InChI |
InChI=1S/2C2H4O3.Mg/c2*1-5-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Clave InChI |
CHKVEDLTACTUAS-UHFFFAOYSA-L |
SMILES canónico |
COC(=O)[O-].COC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


